N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide typically involves the reaction of 5-amino-1,3,4-thiadiazole with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also reduce the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide
- N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]thiophene
- N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]furan
Uniqueness
N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide is unique due to the presence of the 4-methylbenzenesulfonamide group, which enhances its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S2/c1-7-2-4-8(5-3-7)18(15,16)12-6-9-13-14-10(11)17-9/h2-5,12H,6H2,1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGREWFELUYSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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